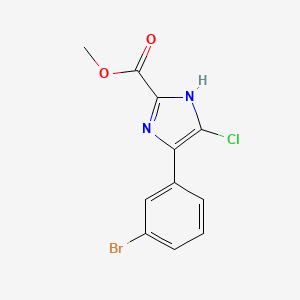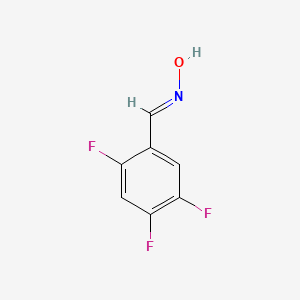
2,4,5-Trifluorobenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trifluorobenzaldehyde oxime is an organic compound derived from 2,4,5-trifluorobenzaldehyde It is characterized by the presence of three fluorine atoms on the benzene ring and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trifluorobenzaldehyde oxime can be synthesized through the reaction of 2,4,5-trifluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in a solvent like methanol or ethanol at room temperature. The general reaction scheme is as follows:
2,4,5-Trifluorobenzaldehyde+Hydroxylamine Hydrochloride→2,4,5-Trifluorobenzaldehyde Oxime+HCl
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
2,4,5-Trifluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,5-trifluorobenzaldehyde oxime involves the interaction of the oxime group with various molecular targets. For example, in the Beckmann rearrangement, the oxime group is converted into an amide or nitrile under acidic conditions. This reaction involves the protonation of the oxime, followed by the migration of an alkyl or aryl group and the elimination of water.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trifluorobenzaldehyde oxime
- 2,3,5-Trifluorobenzaldehyde oxime
- 2,4,5-Trifluorobenzaldoxime
Uniqueness
2,4,5-Trifluorobenzaldehyde oxime is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to other trifluorobenzaldehyde oximes.
Properties
Molecular Formula |
C7H4F3NO |
|---|---|
Molecular Weight |
175.11 g/mol |
IUPAC Name |
(NE)-N-[(2,4,5-trifluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H4F3NO/c8-5-2-7(10)6(9)1-4(5)3-11-12/h1-3,12H/b11-3+ |
InChI Key |
OXRQCBOUXWHFPA-QDEBKDIKSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)/C=N/O |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


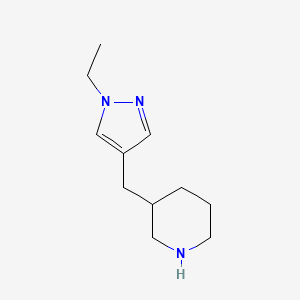
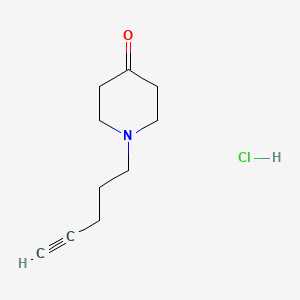
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)
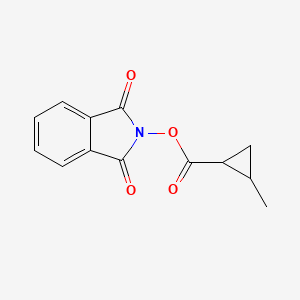
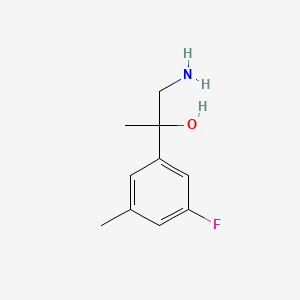
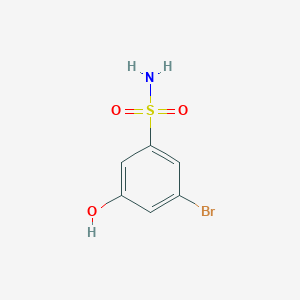
![3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)
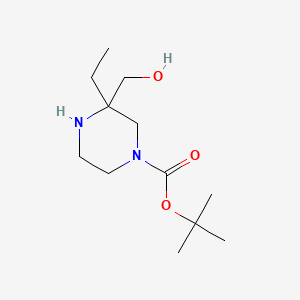
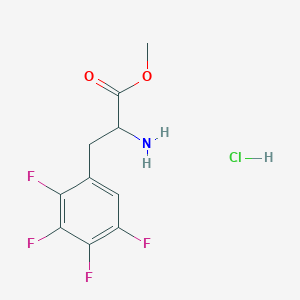
![2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride](/img/structure/B13524678.png)

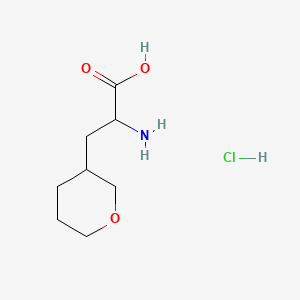
![Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13524699.png)
